4-butyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
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Overview
Description
4-butyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a modified coumarin with specific substitutions that enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one typically involves the Williamson etherification reaction. This method includes the reaction of 4-hydroxy-2H-chromen-2-one or 7-hydroxy-2H-chromen-2-one with alkyl halogenides in the presence of potassium carbonate in a solvent like DMF (dimethylformamide) . The reaction conditions often involve heating the mixture to around 50°C to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, can also be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-butyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The phenylprop-2-en-1-yl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various alkyl halides and nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms .
Scientific Research Applications
4-butyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-butyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in critical biological processes, such as DNA gyrase in bacteria, leading to antimicrobial effects.
Modulating Signaling Pathways: The compound may affect signaling pathways related to cell growth and apoptosis, contributing to its anticancer properties.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, providing protective effects against various diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
- 4-butyl-7-hydroxy-2H-chromen-2-one
- 4-butyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-1-benzopyran-2-one
Uniqueness
4-butyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one stands out due to its specific substitutions, which enhance its chemical stability and biological activity. The presence of the butyl group and the phenylprop-2-en-1-yl ether linkage provides unique properties that differentiate it from other coumarin derivatives .
Properties
IUPAC Name |
4-butyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-2-3-11-18-15-22(23)25-21-16-19(12-13-20(18)21)24-14-7-10-17-8-5-4-6-9-17/h4-10,12-13,15-16H,2-3,11,14H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOMFFXCPUKKBK-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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